o-Topolin 9-glucoside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

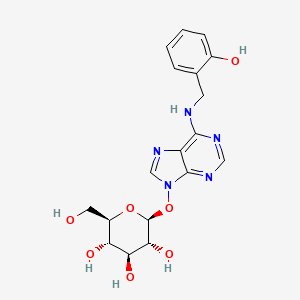

O-Topolin 9-glucoside is a useful research compound. Its molecular formula is C18H21N5O7 and its molecular weight is 419.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Research indicates that o-Topolin 9-glucoside undergoes various metabolic transformations within plants. It can be converted into active cytokinin forms through hydrolysis by specific enzymes, such as β-glucosidases . This conversion is crucial for maintaining cytokinin homeostasis and regulating plant growth responses.

Key Findings:

- Storage Form : this compound acts as a storage form of cytokinins, allowing plants to regulate hormone levels based on environmental conditions .

- Cytokinin Activity : While the glucosylated form is generally less active than its free base counterpart, it can be reactivated under certain conditions .

Micropropagation

This compound has been utilized in micropropagation techniques to enhance shoot proliferation and root development in tissue-cultured plants. Its application has shown promising results in increasing the yield of desirable traits in various species .

Stress Response Modulation

The compound plays a significant role in modulating plant responses to abiotic stresses such as drought and salinity. Studies have demonstrated that treatments with this compound can enhance stress tolerance by improving physiological parameters like photosynthesis and water retention .

Comparative Analysis of Cytokinin Forms

The following table summarizes the differences between this compound and other related cytokinins:

| Compound | Structure Type | Biological Activity | Role in Plant Growth |

|---|---|---|---|

| This compound | O-glucoside | Lower than free base | Storage and regulation of cytokinin levels |

| Meta-topolin | Free base | High | Promotes cell division and shoot growth |

| Para-topolin | Free base | Moderate | Influences root development |

| Ortho-topolin | O-glucoside | Lower | Similar to o-topolin but with different effects |

Case Studies and Research Insights

Several studies have documented the applications of this compound:

- Micropropagation Efficiency : A study demonstrated that incorporating this compound into culture media significantly improved shoot multiplication rates in Arabidopsis thaliana, indicating its effectiveness as a growth regulator .

- Stress Tolerance Enhancement : In another investigation, treatment with this compound resulted in enhanced drought tolerance in Zea mays, evidenced by improved leaf water potential and reduced wilting under water-limited conditions .

- Hormonal Interactions : Research highlighted that this compound interacts with other plant hormones, such as auxins, to synergistically promote root development while mitigating stress responses .

Eigenschaften

Molekularformel |

C18H21N5O7 |

|---|---|

Molekulargewicht |

419.4 g/mol |

IUPAC-Name |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[6-[(2-hydroxyphenyl)methylamino]purin-9-yl]oxyoxane-3,4,5-triol |

InChI |

InChI=1S/C18H21N5O7/c24-6-11-13(26)14(27)15(28)18(29-11)30-23-8-22-12-16(20-7-21-17(12)23)19-5-9-3-1-2-4-10(9)25/h1-4,7-8,11,13-15,18,24-28H,5-6H2,(H,19,20,21)/t11-,13-,14+,15-,18+/m1/s1 |

InChI-Schlüssel |

FKCOSRWTYSBHHC-YYZLIPTLSA-N |

Isomerische SMILES |

C1=CC=C(C(=C1)CNC2=C3C(=NC=N2)N(C=N3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |

Kanonische SMILES |

C1=CC=C(C(=C1)CNC2=C3C(=NC=N2)N(C=N3)OC4C(C(C(C(O4)CO)O)O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.